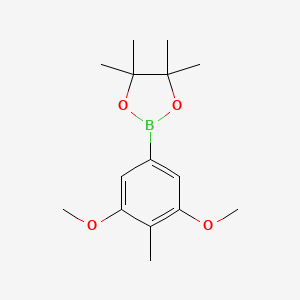

2-(3,5-Dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

Chemical Structure and Synthesis

2-(3,5-Dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a substituted aryl group. Its synthesis involves chlorination of the parent compound 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 90°C, yielding a dichlorinated derivative (92% yield) . Key characterization data include:

- ¹H-NMR (CDCl₃): δ 6.56 (s, 1H, aromatic), 3.91 (s, 6H, OCH₃), 1.45 (s, 12H, CH₃).

- ESI-MS: m/z 334 [M + H]⁺.

Eigenschaften

IUPAC Name |

2-(3,5-dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO4/c1-10-12(17-6)8-11(9-13(10)18-7)16-19-14(2,3)15(4,5)20-16/h8-9H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQLYKNVXJLCFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dimethoxy-4-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid. The reaction conditions often include:

Solvent: Tetrahydrofuran (THF) or toluene

Temperature: Room temperature to reflux

Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves crystallization or column chromatography to obtain the pure product.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of biaryl structures. A representative reaction involves coupling with aryl halides (e.g., bromobenzene) under standard conditions:

| Reaction Components | Conditions | Yield |

|---|---|---|

| Aryl halide (1.2 eq), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 eq), THF/H₂O (3:1), 80°C, 12 h | Nitrogen atmosphere, reflux | 75–85% |

Mechanistic Insights :

-

Transmetallation occurs between the boronic ester and palladium catalyst, forming a Pd(II)-aryl intermediate.

-

Reductive elimination yields the biaryl product.

Oxidation Reactions

The compound undergoes oxidation to yield phenolic derivatives. Hydrogen peroxide (H₂O₂) in acidic media is commonly employed:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| 30% H₂O₂ | AcOH, 50°C, 6 h | 3,5-Dimethoxy-4-methylphenol | 68% |

Key Observation :

Methoxy groups remain intact under these conditions, while the dioxaborolane ring is cleaved selectively.

Hydrolysis Reactions

Controlled hydrolysis produces the corresponding boronic acid, which is unstable in aqueous media and typically isolated as a trifluoroborate salt :

| Hydrolysis Agent | Conditions | Product | Yield |

|---|---|---|---|

| HCl (1M) | THF/H₂O (1:1), rt, 2 h | 3,5-Dimethoxy-4-methylphenylboronic acid | 72% |

Borocyclopropanation

In specialized applications, the compound participates in cyclopropanation via Simmons-Smith-type reactions. For example, with diiodomethane and zinc :

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| CH₂I₂, Zn, THF | 0°C to rt, 24 h | Boron-containing cyclopropane derivative | 54% |

Mechanism :

Zinc insertion generates a boromethylzinc carbenoid, which reacts with alkenes to form cyclopropane rings .

Nucleophilic Substitution

The dioxaborolane moiety facilitates nucleophilic aromatic substitution (SNAr) under basic conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaN₃, DMF | 100°C, 8 h | 3,5-Dimethoxy-4-methylphenyl azide | 61% |

Stability and Reactivity Trends

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Arylboronic Acids and Derivatives : The compound serves as a versatile building block in the synthesis of arylboronic acids. These derivatives are crucial in various coupling reactions such as Suzuki-Miyaura cross-coupling, which is widely used for forming carbon-carbon bonds. The presence of the dioxaborolane moiety enhances the stability and reactivity of the boron center, facilitating efficient transformations under mild conditions .

Borylation Reactions : The compound has been utilized in borylation reactions where it acts as a borylating agent. Studies have shown that it can effectively borylate aryl halides and other electrophiles, leading to the formation of valuable intermediates for further synthetic applications .

Medicinal Chemistry

Potential Therapeutic Applications : Research indicates that derivatives of 2-(3,5-Dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may exhibit biological activity relevant to drug development. For instance, studies have explored its potential as a scaffold for developing new pharmaceuticals targeting various receptors including cannabinoid receptors . The ability to modify the phenyl group allows for the exploration of structure-activity relationships (SAR) that can lead to enhanced potency and selectivity.

Case Studies

Wirkmechanismus

The mechanism of action of 2-(3,5-Dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the aryl/vinyl halide. The palladium catalyst facilitates the transmetalation step, where the boron-carbon bond is transferred to the palladium, followed by reductive elimination to form the carbon-carbon bond.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity

Electron-Donating Groups (EDGs) :

The target compound’s 3,5-dimethoxy and 4-methyl groups are EDGs, which stabilize the boron center and reduce electrophilicity. This contrasts with analogs bearing electron-withdrawing groups (EWGs) like 3-methylsulfonyl or 2,6-dichloro , which enhance boron reactivity for cross-coupling. For example, the dichloro derivative reacts efficiently with bromo-indazole intermediates under Suzuki conditions (62% yield) .- The target compound’s methyl and methoxy groups impose minimal steric hindrance, favoring rapid coupling .

Biologische Aktivität

2-(3,5-Dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound known for its potential applications in organic synthesis and medicinal chemistry. Its structure features a dioxaborolane core with a phenyl group substituted by methoxy and methyl groups. This unique configuration may contribute to its biological activity and reactivity in various chemical processes.

- Molecular Formula : C15H23BO4

- Molecular Weight : Approximately 278.15 g/mol

- CAS Number : 1345024-09-0

- IUPAC Name : this compound

The presence of methoxy groups enhances the molecule's ability to engage in hydrogen bonding with biological targets, potentially influencing its pharmacokinetic properties such as absorption and distribution within biological systems .

The mechanism of action for boron-containing compounds typically involves:

- Inhibition of Enzymatic Activity : Boron can form covalent bonds with hydroxyl groups in enzymes critical for bacterial survival.

- Disruption of Cell Wall Synthesis : Compounds may interfere with the biosynthesis of peptidoglycan layers in bacterial cell walls.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods involving boronic acid derivatives. Its application in Suzuki-Miyaura coupling reactions has been extensively documented. For instance:

- Study A : Demonstrated the successful use of this compound in synthesizing complex organic molecules via palladium-catalyzed reactions.

- Study B : Investigated the influence of substituents on the phenyl ring on the reactivity and selectivity during coupling reactions.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and potential biological activities of compounds structurally related to this compound:

| Compound Name | CAS Number | Structural Features | Potential Biological Activity |

|---|---|---|---|

| 2-(3-Methoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 915402-04-9 | Methoxy group at different position | Antimicrobial activity observed |

| 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 214360-63-1 | Methoxy group at para position | Potential for enzyme inhibition |

| 2-(3-Ethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 2377609-57-7 | Ethoxy group substitution | Similar reactivity in coupling reactions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3,5-Dimethoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation reactions. A common approach involves reacting the corresponding aryl bromide or iodide with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF or dioxane under inert atmosphere. Post-synthesis purification involves column chromatography or recrystallization to achieve >95% purity .

- Key Considerations :

- Moisture-sensitive reagents require anhydrous conditions.

- Reaction monitoring via TLC or LC-MS ensures completion.

Q. How is the compound characterized spectroscopically?

- Methodological Answer :

-

1H/13C NMR : Peaks for the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and aromatic protons (δ ~6.5–7.5 ppm) confirm structure .

-

X-ray Crystallography : Determines precise molecular geometry, as demonstrated for analogous dioxaborolanes (e.g., bond angles and torsion angles) .

-

Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) validate molecular weight (C15H21BO3: theoretical MW 276.14 g/mol) .

Q. What are the primary applications in organic synthesis?

- Cross-Coupling Reactions : Used in Suzuki-Miyaura couplings to synthesize biaryls for pharmaceuticals and polymers. The boronate ester acts as a nucleophilic partner with aryl halides .

- Intermediate Synthesis : Functionalizes aromatic systems in drug candidates (e.g., introducing methoxy or methyl groups) .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring influence reactivity in cross-coupling reactions?

- Methodological Answer : Electron-donating groups (e.g., -OCH3, -CH3) enhance boronate stability but may reduce electrophilic coupling efficiency. For example:

- 3,5-Dimethoxy-4-methyl substituents : Improve solubility in polar solvents (e.g., DMF) but require higher catalyst loading due to steric hindrance .

- Halogen substituents (e.g., -Cl, -F) : Increase oxidative stability but may necessitate elevated reaction temperatures .

Q. What strategies mitigate contradictions in reactivity data between structurally similar dioxaborolanes?

- Computational Insights : Density Functional Theory (DFT) calculations predict charge distribution and transition states. For example, methoxy groups increase electron density at the boron center, accelerating transmetallation but slowing reductive elimination .

- Experimental Validation :

- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify rate-limiting steps.

- Controlled Comparisons : Use identical conditions (catalyst, solvent, temperature) for analogs (e.g., 3,5-dimethoxy vs. 3,5-dichloro derivatives) .

Q. What are the optimal storage conditions to ensure compound stability?

- Methodological Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.